![molecular formula C22H28F2N4O2S B2410578 N-(2,4-Difluorphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamid CAS No. 898434-85-0](/img/structure/B2410578.png)
N-(2,4-Difluorphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H28F2N4O2S and its molecular weight is 450.55. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben die antibakteriellen und antimykotischen Eigenschaften der Verbindung untersucht. Insbesondere zeigte ein Derivat namens 2-Thioxodihydropyrido[2,3-d]pyrimidin 10a eine breite antibakterielle Aktivität (MIC 0,49–3,9 μg/mL) und eine angemessene antimykotische Aktivität (MIC 31,25 μg/mL) .
- Die Pyrido[2,3-d]pyrimidin-7-on-Derivate der Verbindung wurden als hochwirksame und effektive Inhibitoren der Ectonukleotid-Pyrophosphatase/Phosphodiesterase 1 (ENPP1) identifiziert .
- Es wurde ein sauberes, umweltfreundliches und effizientes Protokoll für die Synthese von 2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-onen in Wasser entwickelt. Die Reaktion beinhaltet 2-Amino-nicotinonitrile und Carbonyle, die durch DBU unter Mikrowellenbestrahlung katalysiert werden .
Antibakterielle und Antimykotische Aktivität
ENPP1-Inhibition zur Krebsbehandlung
Mikrowellen-gestützte Synthese
Wirkmechanismus
Target of Action
Similar compounds have been found to target various enzymes and receptors involved in cellular processes .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways based on its interaction with its targets. For instance, similar compounds have been found to inhibit cell cycle progression and suppress NF-κB and IL-6 activation .
Pharmacokinetics
Similar compounds have shown high microsomal stabilities in human, rat, and mouse liver microsome .
Result of Action
Similar compounds have shown promising cytotoxicity against tested cancer cell lines .
Eigenschaften
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2N4O2S/c1-3-27(4-2)11-6-12-28-19-8-5-7-16(19)21(26-22(28)30)31-14-20(29)25-18-10-9-15(23)13-17(18)24/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTHYTLICCMXPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
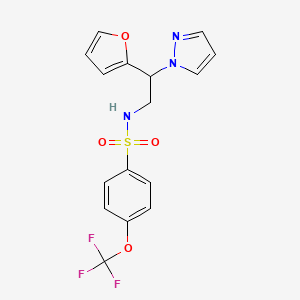
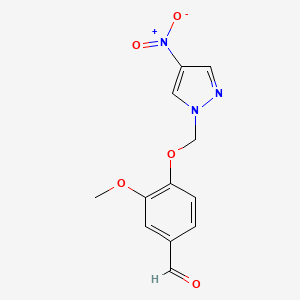
![2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2410500.png)
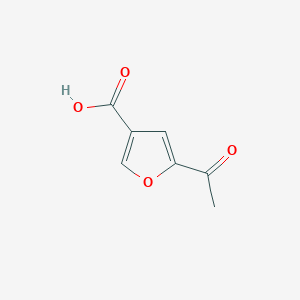
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2410503.png)
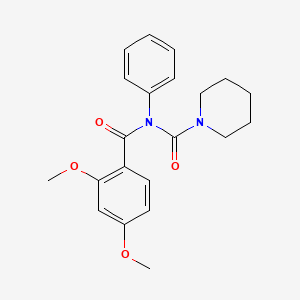
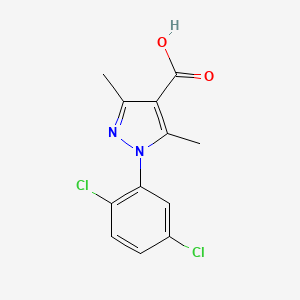
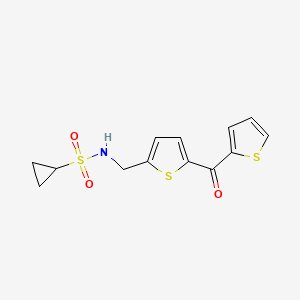
![(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2410510.png)

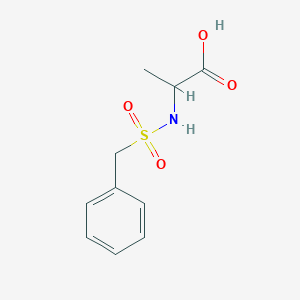
![ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2410515.png)
![2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide](/img/structure/B2410517.png)
![4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole](/img/structure/B2410518.png)
